![molecular formula C20H21Cl3N8O3 B10814322 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione;hydrochloride](/img/structure/B10814322.png)
7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TH 5427 hydrochloride is a potent and selective inhibitor of nudix hydrolase 5 (NUDT5) with an IC50 of 29 nM . It demonstrates a remarkable 690-fold selectivity towards NUDT5 compared to MTH1 . This compound effectively inhibits progestin-dependent, PAR-derived nuclear ATP synthesis in breast cancer cells, thereby impeding chromatin remodeling, gene regulation, and ultimately suppressing proliferation .
Preparation Methods
The synthetic route for TH 5427 hydrochloride involves the following steps :
Starting Materials: The synthesis begins with 3,4-dichlorophenyl and 1,3,4-oxadiazol-2-yl derivatives.
Reaction Conditions:
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
TH 5427 hydrochloride undergoes several types of chemical reactions :
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine-1-yl group.
Reduction: Reduction reactions can occur at the oxadiazol-2-yl moiety.
Substitution: Substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups.
Scientific Research Applications
TH 5427 hydrochloride has a wide range of scientific research applications :
Chemistry: It is used as a tool compound to study the inhibition of NUDT5 and its effects on ATP synthesis.
Biology: The compound is used to investigate the role of NUDT5 in cellular processes, including chromatin remodeling and gene regulation.
Medicine: TH 5427 hydrochloride is studied for its potential therapeutic effects in breast cancer treatment by inhibiting progestin-dependent proliferation.
Industry: The compound is used in the development of new drugs targeting NUDT5 and related pathways.
Mechanism of Action
The mechanism of action of TH 5427 hydrochloride involves the inhibition of NUDT5 . This inhibition blocks progestin-dependent, PAR-derived nuclear ATP synthesis, which is crucial for chromatin remodeling and gene regulation in breast cancer cells . By impeding these processes, the compound effectively suppresses cell proliferation .
Comparison with Similar Compounds
TH 5427 hydrochloride is unique due to its high selectivity for NUDT5 over MTH1 . Similar compounds include:
NUDT5 Inhibitors: Other inhibitors of NUDT5, such as TH 5428 hydrochloride, which may have different selectivity profiles.
MTH1 Inhibitors: Compounds like TH 588 hydrochloride, which target MTH1 but not NUDT5.
General Hydrolase Inhibitors: Compounds that inhibit a broader range of hydrolases but lack the specificity of TH 5427 hydrochloride.
TH 5427 hydrochloride stands out due to its remarkable selectivity and potent inhibition of NUDT5, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H21Cl3N8O3 |
|---|---|
Molecular Weight |
527.8 g/mol |
IUPAC Name |
7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H20Cl2N8O3.ClH/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11;/h3-4,9,23H,5-8,10H2,1-2H3;1H |
InChI Key |
IMMWMQVJIYSNKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10814246.png)
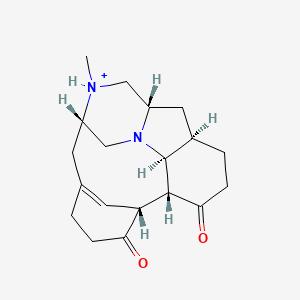
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-(3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl)pyran-2-one](/img/structure/B10814261.png)
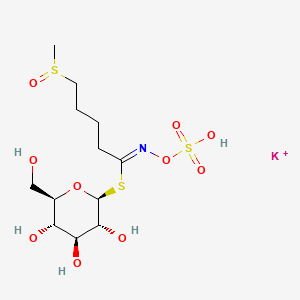
![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814265.png)
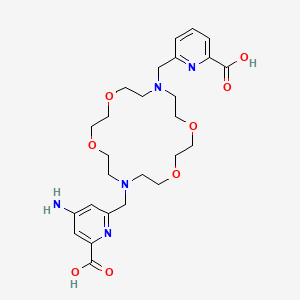
![(3aR,4R,6aR)-rel-dihydro-3-methylene-4-octyl-furo[3,4-b]furan-2,6(3H,4H)-dione](/img/structure/B10814268.png)
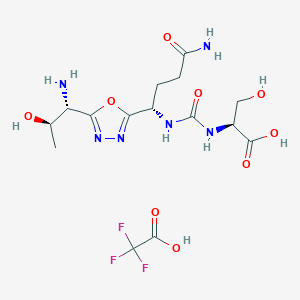
![(4S)-5-[[(6S,9R,15S,21S,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2R)-2-[[(3R)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814284.png)
![N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide;hydrochloride](/img/structure/B10814290.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10814293.png)
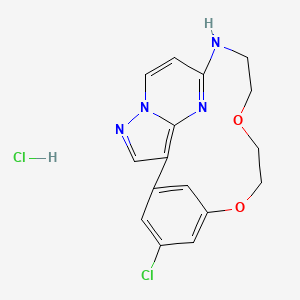
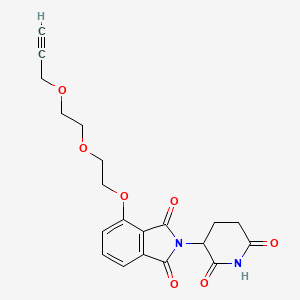
![2-Methoxy-3,5-dimethyl-6-[4-[2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10814329.png)
